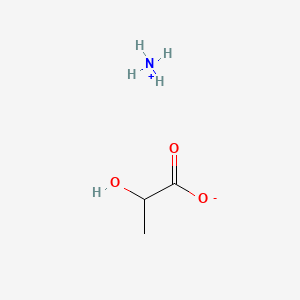







|
REACTION_CXSMILES
|
[C:1]([O-:6])(=[O:5])[CH:2]([CH3:4])[OH:3].[NH4+:7].C(O)CCCCCCCCCCC>>[C:1]([O-:6])(=[O:5])[CH:2]([CH3:4])[OH:3].[NH4+:7].[C:1]([OH:6])(=[O:5])[CH:2]([CH3:4])[OH:3] |f:0.1,3.4|
|


|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C(O)C)(=O)[O-].[NH4+]
|
|
Name
|
|
|
Quantity
|
70 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCCCCCCC)O
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was heated for 1.5 hours at 105–110° C.
|
|
Duration
|
1.5 h
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C(O)C)(=O)[O-].[NH4+]
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C(O)C)(=O)O
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |